

# An In-depth Technical Guide to the Chemical Properties of 4-Nonanone

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## Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-nonanone** (also known as pentyl propyl ketone). The document details its structural characteristics, physicochemical parameters, spectral data, and typical reactivity. Methodologies for its synthesis and purification are outlined, and key analytical techniques for its characterization are discussed. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this medium-chain ketone.

## Chemical Identity and Physical Properties

**4-Nonanone** is a colorless to light yellow liquid with a distinctive sweet or fruity odor.<sup>[1]</sup> It is a nine-carbon aliphatic ketone with the carbonyl group located at the fourth carbon position.<sup>[1]</sup>

Table 1: Chemical Identifiers for **4-Nonanone**

Identifier	Value
IUPAC Name	Nonan-4-one <a href="#">[2]</a>
Synonyms	4-Nonanone, Pentyl propyl ketone, Propyl amyl ketone <a href="#">[1]</a>
CAS Number	4485-09-0 <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <a href="#">[2]</a>
Molecular Weight	142.24 g/mol <a href="#">[2]</a>
InChI	InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3 <a href="#">[2]</a>
InChIKey	TYBCSQFBSWACAA-UHFFFAOYSA-N <a href="#">[2]</a>
SMILES	CCCCCC(=O)CCC <a href="#">[2]</a>

Table 2: Physicochemical Properties of **4-Nonanone**

Property	Value	Reference
Physical State	Liquid[2]	[2]
Appearance	Colorless to light yellow liquid[3]	[3]
Boiling Point	187 - 190 °C at 760 mmHg	[4][5]
Melting Point	-18.52 °C (estimate)[5]	[5]
Density	0.819 - 0.8257 g/mL	[4][6]
Refractive Index	1.416 - 1.422 @ 20 °C	[7][8]
Flash Point	61.11 - 61.4 °C	[5][7]
Water Solubility	284.4 mg/L @ 25 °C (estimated)[6]	[6]
Solubility	Soluble in organic solvents like ethanol and ether[1]	[1]
Vapor Pressure	0.553 - 0.6 mmHg @ 25 °C (estimated)	[5][7]
logP (Octanol/Water)	2.936 (estimated)[9]	[9]

## Spectral Data and Characterization

The structural elucidation of **4-nonanone** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and proton environments of **4-nonanone**.

- <sup>1</sup>H NMR: The proton NMR spectrum of **4-nonanone** in CDCl<sub>3</sub> (90 MHz) is available.[10] The spectrum is expected to show signals corresponding to the different methylene and methyl groups in the propyl and pentyl chains.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum in  $\text{CDCl}_3$  has also been reported.[10] The spectrum will show a characteristic peak for the carbonyl carbon, typically in the downfield region, in addition to signals for the aliphatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-nonanone** is characterized by a strong absorption band corresponding to the carbonyl ( $\text{C}=\text{O}$ ) group.

- Key Absorptions: A prominent peak in the region of  $1750\text{-}1680\text{ cm}^{-1}$  is indicative of the  $\text{C}=\text{O}$  stretching vibration of an aliphatic ketone.[11]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-nonanone** results in a characteristic fragmentation pattern.

- Molecular Ion: The molecular ion peak ( $\text{M}^+$ ) is observed at  $\text{m/z}$  142.[9]
- Major Fragments: Common fragment ions are observed at  $\text{m/z}$  43, 71, 99, 58, and 86.[12] The fragmentation is driven by alpha-cleavage and McLafferty rearrangement.

## Reactivity and Synthesis

As a ketone, **4-nonanone** undergoes typical nucleophilic addition reactions at the carbonyl carbon.[1] It is used in various chemical syntheses, including alkylation reactions in the presence of metal-complex catalysts.[3]

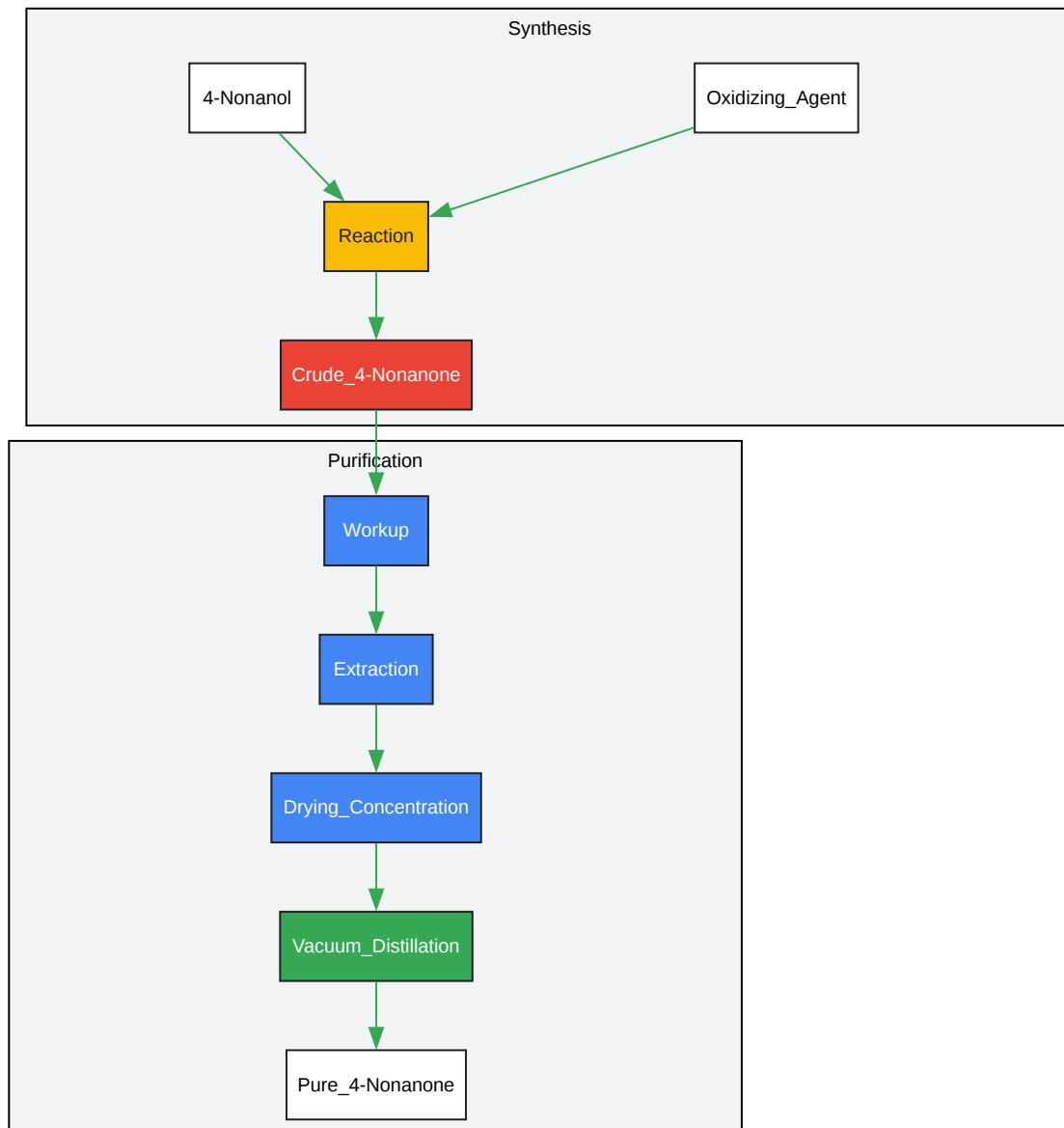
## Synthesis of 4-Nonanone

A common method for the synthesis of **4-nonanone** is through the oxidation of the corresponding secondary alcohol, 4-nonanol. Another potential route is the Grignard reaction between a propyl magnesium halide and hexanal, followed by oxidation of the resulting alcohol.

Experimental Protocol: Oxidation of 4-Nonanol to **4-Nonanone** (General Procedure)

This protocol is a generalized procedure based on standard organic chemistry techniques.

- **Dissolution:** Dissolve 4-nonanol in a suitable organic solvent such as dichloromethane or acetone in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidation:** Cool the solution in an ice bath. Slowly add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a solution of sodium hypochlorite with a catalytic amount of TEMPO) to the stirred solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution for chromium-based oxidants). Separate the organic layer.
- **Extraction:** Extract the aqueous layer with the organic solvent used for the reaction.
- **Drying and Concentration:** Combine the organic layers, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude **4-nonanone** by vacuum distillation.



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Caption: General workflow for the synthesis and purification of **4-Nonanone**.

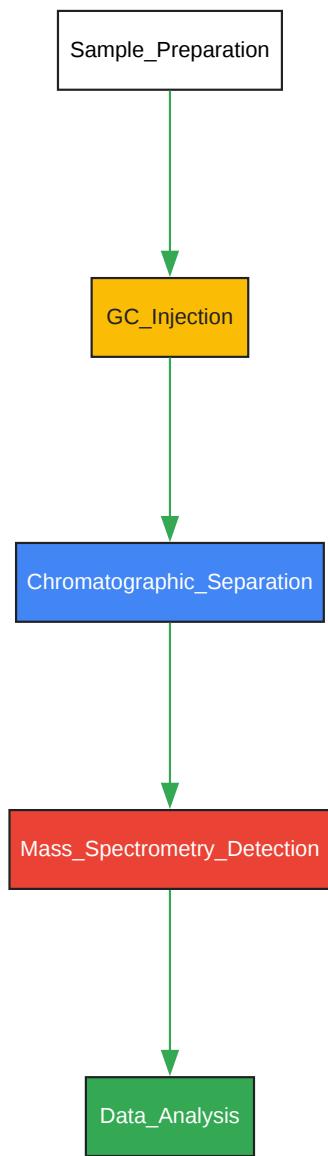
## Analytical Methodologies

## Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of **4-nonanone** and for its quantification in various matrices. Kovats retention indices for **4-nonanone** have been reported on different types of GC columns.[\[2\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Procedure)

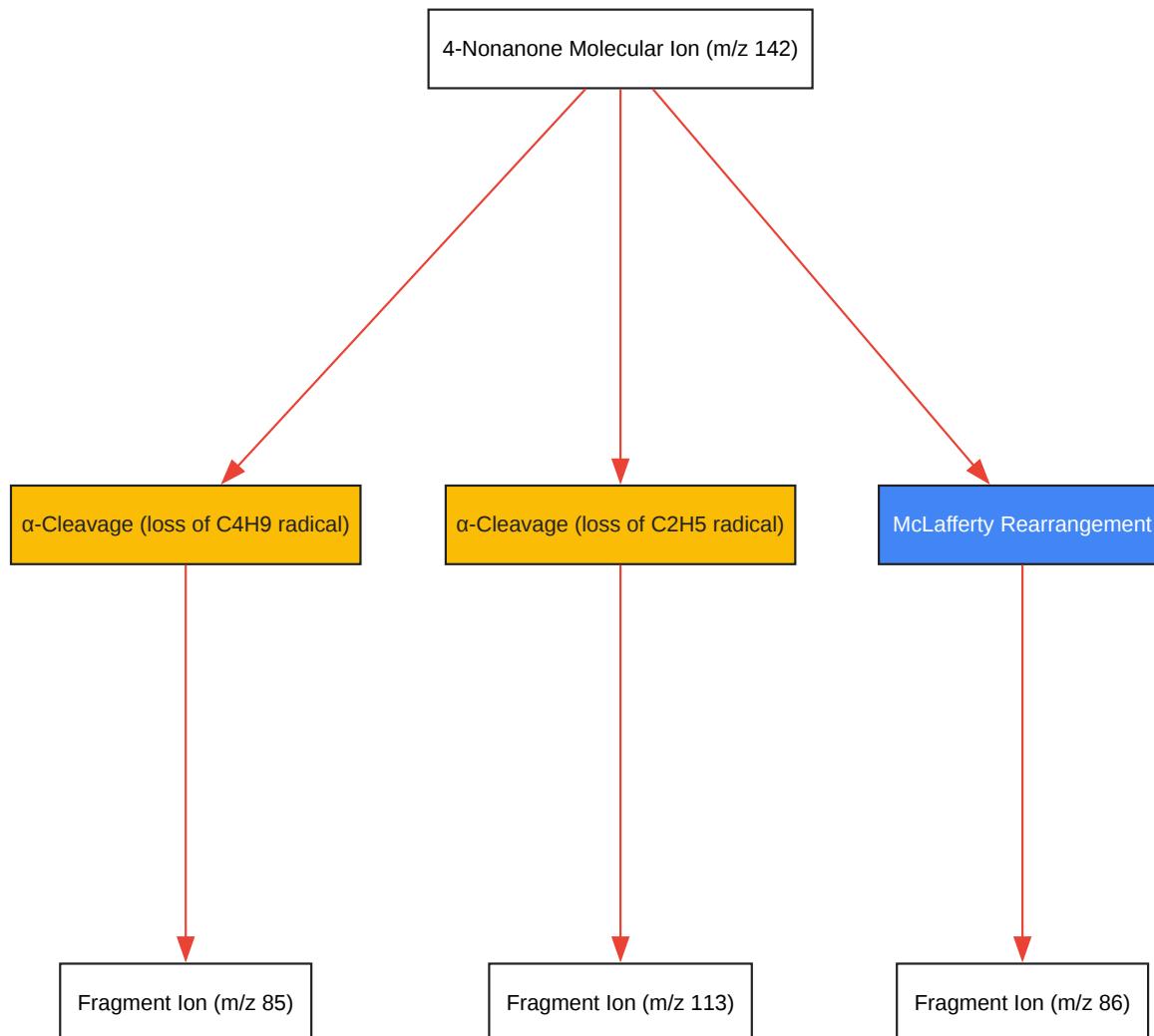
- Sample Preparation: Prepare a dilute solution of **4-nonanone** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample into the GC injector port.
- Separation: Use a suitable capillary column (e.g., a non-polar or polar column as required for the specific analysis). Program the oven temperature to achieve good separation of the analyte from any impurities.
- Detection: Use a mass spectrometer as the detector to identify and quantify the eluted components based on their mass spectra and retention times.

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Caption: A typical workflow for the GC-MS analysis of **4-Nonanone**.

# Logical Relationships in Mass Spectral Fragmentation

The fragmentation pattern of **4-nonanone** in mass spectrometry provides structural information. The primary fragmentation pathways are alpha-cleavage and McLafferty rearrangement.



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